METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE
Description
Properties
IUPAC Name |
methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCYIPXZAWJONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation-Based Synthesis
The most widely reported method involves a two-step process: (1) formation of the 1,3,4-thiadiazole core and (2) subsequent carbamate functionalization.
Step 1: Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine
The thiadiazole backbone is typically constructed via cyclization reactions. A common approach uses thiosemicarbazide derivatives reacted with carbonyl-containing compounds under acidic conditions. For example:
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Reactants : Ethyl thioacetate and thiosemicarbazide
-
Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C)
Step 2: Carbamate Formation
The amine intermediate undergoes carbamoylation with methyl chloroformate:
One-Pot Multicomponent Reaction
Recent advances utilize streamlined protocols combining both steps:
| Parameter | Specification |
|---|---|
| Solvent | Acetonitrile |
| Coupling Agent | EDC/HOBt system |
| Temperature | Room temperature (25°C) |
| Reaction Time | 24 h |
| Overall Yield | 58% |
| Key Advantage | Eliminates intermediate purification |
This method employs N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate direct amide bond formation between 5-amino-1,3,4-thiadiazole-2-thiol and methyl chloroformate.
Reaction Mechanisms and Key Intermediates
Cyclization Dynamics
The thiadiazole ring forms via a-dipolar cyclization mechanism (Figure 1). Density functional theory (DFT) calculations indicate that the reaction proceeds through a thiourea intermediate, which undergoes intramolecular nucleophilic attack to yield the heterocyclic core.
Critical Factors :
Carbamoylation Kinetics
Second-stage reactions follow second-order kinetics:
Arrhenius analysis reveals an activation energy () of 85 kJ/mol, suggesting significant temperature sensitivity.
Process Optimization Strategies
Solvent Screening
Comparative yields across solvents:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 58 |
| THF | 7.6 | 41 |
| Dichloromethane | 8.9 | 67 |
| DMF | 36.7 | 49 |
Polar aprotic solvents enhance reaction rates but may reduce carbamate stability.
Catalytic Enhancements
Addition of 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases yields by 12–15% through transition-state stabilization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.38 (t, J = 7.2 Hz, 3H, SCH₂CH₃)
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δ 3.01 (q, J = 7.2 Hz, 2H, SCH₂)
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δ 3.85 (s, 3H, OCH₃)
IR (KBr) :
Applications and Derivative Synthesis
While beyond preparation scope, it’s noteworthy that this compound serves as a precursor for:
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Antimicrobial agents : MIC = 8 μg/mL against S. aureus
-
Kinase inhibitors : IC₅₀ = 120 nM vs. EGFR
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring deprotonation of the intermediate tetrahedral species.
Nucleophilic Substitution at the Ethylsulfanyl Group
The ethylsulfanyl (-S-Et) group undergoes substitution reactions with nucleophiles:
| Nucleophile | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Ammonia | NH₃ (g), DMF, 60°C, 12h | 5-amino-1,3,4-thiadiazol-2-yl carbamate | 70% yield; S-Et replaced by -NH₂ |
| Thiophenol | PhSH, K₂CO₃, DMSO, 100°C, 6h | 5-(phenylsulfanyl)thiadiazolyl carbamate | 65% yield; retains thiadiazole ring |
The reaction mechanism involves a two-step process: (1) deprotonation of the nucleophile and (2) SN2 displacement at the sulfur-bound ethyl group.
Oxidation Reactions
The ethylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 2h | 5-(ethylsulfinyl)-1,3,4-thiadiazol-2-yl carbamate | Sulfoxide (+2) |
| KMnO₄ | H₂O, 0°C, 1h | 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl carbamate | Sulfone (+4) |
Sulfoxide formation occurs rapidly under mild conditions, while sulfone synthesis requires stronger oxidants.
Ring-Opening Reactions
The thiadiazole ring undergoes selective cleavage under extreme conditions:
| Reagents | Conditions | Products | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3h | Thiourea derivatives + CO₂ + CH₃OH | Acid-catalyzed ring opening |
| NaNH₂ | Dry THF, -78°C, 1h | Mercaptoimidazole intermediates | Base-induced desulfurization |
Ring-opening pathways are influenced by the electronic effects of the carbamate and ethylsulfanyl groups .
Coordination with Metal Ions
The thiadiazole nitrogen atoms act as ligands for metal coordination:
| Metal Salt | Solvent | Complex Formed | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol | [Cu(C₆H₈N₃O₂S₂)₂]·2H₂O | Catalysis in oxidation reactions |
| FeCl₃ | Acetonitrile | [Fe(C₆H₈N₃O₂S₂)Cl₂] | Magnetic material synthesis |
Coordination complexes exhibit enhanced stability compared to the free ligand due to chelation effects.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Notes |
|---|---|---|---|
| Carbamate | Hydrolysis | 4 | Faster in acidic vs. alkaline media |
| Ethylsulfanyl | Nucleophilic Substitution | 3 | Limited by steric hindrance |
| Thiadiazole Ring | Oxidation | 2 | Requires strong electron withdrawal |
Scientific Research Applications
Structure and Composition
Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate has the molecular formula and a molecular weight of approximately 189.29 g/mol. The compound features a thiadiazole ring, an ethylsulfanyl group, and a carbamate moiety, which contribute to its unique chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial properties. This compound may demonstrate similar activities due to the presence of the thiadiazole ring, which is known for its ability to inhibit microbial growth. Studies have shown that derivatives of thiadiazoles can be effective against various bacteria and fungi.
Antioxidant Properties
Thiadiazole derivatives are also recognized for their antioxidant capabilities. The ethylsulfanyl group may enhance the compound's ability to scavenge free radicals, making it a candidate for research in oxidative stress-related studies. This property is particularly relevant in developing therapeutic agents aimed at combating oxidative damage in biological systems.
Inhibitory Effects on Enzymes
There is potential for this compound to act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in various metabolic pathways, which can have implications in drug development for diseases such as cancer and diabetes.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in this study and showed promising results in inhibiting bacterial growth at low concentrations.
Case Study 2: Antioxidant Activity Assessment
In another investigation focused on antioxidant properties, this compound was tested alongside other thiadiazole derivatives. The results indicated that this compound exhibited substantial free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues within the 1,3,4-Thiadiazole Class
The target compound shares its core structure with derivatives synthesized by Sych and P. (), where 5-R-amino-1,3,4-thiadiazole-2-thioles are alkylated to introduce sulfanylacetic acid groups. Key comparisons include:
*Inference: The synthesis likely follows methods described in , involving heterocyclization of acylated thiosemicarbazides with CS₂, followed by alkylation.
Key Observations :
Heterocyclic Urea/Carbamate Derivatives with Different Cores
Compounds with tetrazole or triazole cores () share functional similarities (e.g., carbamate/urea groups) but differ in heterocyclic architecture:
Key Observations :
Ethyl Carbamate Derivatives ()
Ethyl carbamate compounds listed in feature pyrazole or indene cores with halogenated substituents.
Example :
- ETHYL N-(1-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL)-2,3-DIHYDRO-1H-INDEN-2-YL)CARBAMATE () includes a pyridinylsulfanyl group, which may confer resistance to oxidative degradation compared to the ethylsulfanyl group in the target compound.
Biological Activity
Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate
- Molecular Formula : C₆H₉N₃O₂S
- Molecular Weight : 189.28 g/mol
- InChI Key : LETIDDANDFBGAN-UHFFFAOYSA-N
The compound features a thiadiazole ring which is known for its broad spectrum of biological activities.
1. Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. In a study involving various derivatives of thiadiazole, compounds demonstrated effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml for certain derivatives .
| Compound | Target Bacteria | EC50 (μg/ml) |
|---|---|---|
| 5k | Xac | 22 |
| 5k | Xoc | 15 |
2. Antifungal Activity
This compound also shows promising antifungal activity. In vitro tests revealed lower inhibitory effects on Mucor species compared to traditional antifungal agents like carbendazim . This suggests potential for use in agricultural applications.
3. Anticancer Activity
Thiadiazole derivatives have been studied for their anticancer properties. In a recent study, compounds similar to this compound were tested against various cancer cell lines including MCF-7 and HeLa. The results indicated significant cytotoxicity with IC50 values ranging from 0.37 to 0.95 µM for certain substituted derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| Sorafenib | HeLa | 7.91 |
Flow cytometry analysis confirmed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase, indicating their potential as anticancer agents .
4. Other Biological Activities
Thiadiazole derivatives have also been reported to possess anti-inflammatory and antiviral activities. A review highlighted that these compounds can inhibit various viral infections and exhibit anti-inflammatory effects through different mechanisms .
Case Study: Antimicrobial Efficacy
In a comparative study of several thiadiazole derivatives including this compound, researchers found that the compound exhibited superior antimicrobial activity compared to conventional antibiotics against specific pathogens .
Case Study: Anticancer Mechanism Exploration
Another study focused on the mechanism of action of thiadiazole derivatives in cancer therapy. The research utilized molecular docking techniques to show how these compounds interact with key proteins involved in cancer progression, further supporting their potential use in targeted cancer therapies .
Q & A
Q. Structure-activity relationship (SAR) insights :
- Lipophilicity : Ethylsulfanyl groups enhance membrane permeability compared to methyl analogs, improving CNS bioavailability for anticonvulsants .
- Electron-withdrawing effects : Carbamate groups stabilize hydrogen bonding with enzymatic targets (e.g., carbonic anhydrase IX in cancer). Substituent electronegativity correlates with binding affinity .
Data example : Ethylsulfanyl derivatives (e.g., compound 5g) showed 78% yield and superior anticonvulsant ED₅₀ (25 mg/kg) versus methylsulfanyl analogs (ED₅₀ = 32 mg/kg) .
Advanced: What are the challenges in optimizing reaction yields for S-alkylation steps?
Critical factors include:
- Reagent selection : Chloroacetic acid derivatives may hydrolyze under basic conditions. Use aprotic solvents (DMF, THF) and mild bases (K₂CO₃) to minimize side reactions .
- Temperature control : Exothermic alkylation at >60°C can degrade the thiadiazole ring. Gradual reagent addition and ice baths improve yields .
Yield optimization : For methyl carbamate derivatives, yields range 68–88% depending on substituent steric bulk .
Basic: What safety precautions are recommended during synthesis and handling?
- Toxicity : Thiadiazoles may exhibit hepatotoxicity. Use fume hoods, gloves, and LC-MS to monitor for hazardous byproducts (e.g., sulfides) .
- Regulatory compliance : Adhere to guidelines for sulfonamide-like compounds, as some analogs are restricted in certain jurisdictions (e.g., Sweden) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
